REACTION_CXSMILES
|
[CH3:1][C:2]1([OH:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[C:16]([O:8][C:2]1([CH3:1])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1)(=[O:18])[CH3:17]
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
CC1(CCCCC1)O
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
WASH
|
Details
|
The catalyst was washed with 50 ml dichloromethane
|
Type
|
ADDITION
|
Details
|
The combined filtrate and washes were treated with three 50 ml portions of 9% aqueous HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatile components were removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by vacuum distillation through a short Vigreux column
|
Type
|
CUSTOM
|
Details
|
was obtained in 90 % yield
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1(CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |